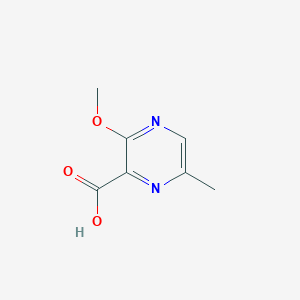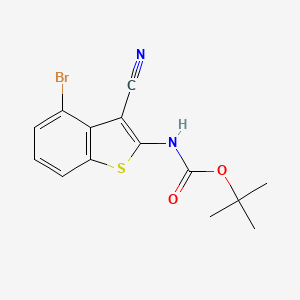
(2R,3S)-2-Amino-3-(4-nitrophenyl)butanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-2-Amino-3-(4-nitrophenyl)butanoic Acid is a chiral amino acid derivative characterized by the presence of an amino group, a nitrophenyl group, and a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Amino-3-(4-nitrophenyl)butanoic Acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry during the formation of the amino acid backbone. The nitrophenyl group is then introduced through a nitration reaction, which requires careful control of temperature and reaction time to avoid over-nitration .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and greater efficiency compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-2-Amino-3-(4-nitrophenyl)butanoic Acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, aminophenyl derivatives, and various substituted amino acids, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
(2R,3S)-2-Amino-3-(4-nitrophenyl)butanoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.
Industry: It is used in the production of specialty chemicals and as a precursor for various functional materials
Mecanismo De Acción
The mechanism by which (2R,3S)-2-Amino-3-(4-nitrophenyl)butanoic Acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the nitrophenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S)-3-Amino-2-[(tert-butoxy)carbonyl]-4-(4-nitrophenyl)butanoic Acid: This compound has a similar structure but includes a tert-butoxycarbonyl protecting group.
(2R,3S)-2-Amino-3-(4-aminophenyl)butanoic Acid: This compound features an aminophenyl group instead of a nitrophenyl group.
Uniqueness
(2R,3S)-2-Amino-3-(4-nitrophenyl)butanoic Acid is unique due to its specific stereochemistry and the presence of both an amino group and a nitrophenyl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H12N2O4 |
|---|---|
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
2-amino-3-(4-nitrophenyl)butanoic acid |
InChI |
InChI=1S/C10H12N2O4/c1-6(9(11)10(13)14)7-2-4-8(5-3-7)12(15)16/h2-6,9H,11H2,1H3,(H,13,14) |
Clave InChI |
UGAGINQCEMIKQG-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B13663891.png)
![8-Bromo-3,4-dihydrobenzo[C]oxepin-5(1H)-one](/img/structure/B13663895.png)


![Benzo[d]oxazol-4-ylmethanamine hydrochloride](/img/structure/B13663926.png)

![5-Bromobenzo[d]oxazole-7-carboxylic acid](/img/structure/B13663935.png)

![1-(1H-imidazo[4,5-b]pyridin-6-yl)ethanone](/img/structure/B13663946.png)

![1'-(tert-Butoxycarbonyl)-4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-6-carboxylic acid](/img/structure/B13663973.png)

